molecular formula C23H16ClN3O3 B15019901 (2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

Cat. No.: B15019901
M. Wt: 417.8 g/mol
InChI Key: OEAVPMBCNLOFRV-PCLIKHOPSA-N
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Description

(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is an organic compound that features a furan ring substituted with a 2-chloro-4-nitrophenyl group and a diphenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine typically involves the condensation of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde with 1,1-diphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific details of industrial production methods would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could produce a variety of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitro and chloro groups suggests that it could interact with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The nitro and chloro groups could also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine: Similar structure with a bromo group instead of a chloro group.

    (2E)-2-{[5-(2-chloro-4-aminophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine: Similar structure with an amino group instead of a nitro group.

    (2E)-2-{[5-(2-chloro-4-nitrophenyl)thiophene-2-yl]methylidene}-1,1-diphenylhydrazine: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine lies in its specific combination of functional groups and its potential reactivity. The presence of both nitro and chloro groups, along with the furan ring, provides a unique platform for chemical modifications and applications.

Properties

Molecular Formula

C23H16ClN3O3

Molecular Weight

417.8 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-N-phenylaniline

InChI

InChI=1S/C23H16ClN3O3/c24-22-15-19(27(28)29)11-13-21(22)23-14-12-20(30-23)16-25-26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H/b25-16+

InChI Key

OEAVPMBCNLOFRV-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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